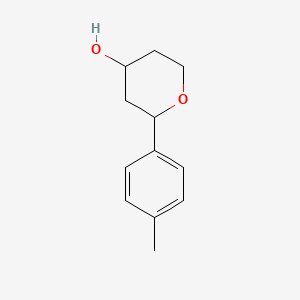

2-(4-Methylphenyl)oxan-4-ol

Description

2-(4-Methylphenyl)oxan-4-ol is a heterocyclic compound featuring an oxane (tetrahydropyran) backbone substituted with a 4-methylphenyl group at position 2 and a hydroxyl group at position 4. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the 4-methylphenyl moiety contributes to lipophilicity. Its synthesis likely involves strategies common to oxane derivatives, such as oxidation or cyclization reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

2-(4-methylphenyl)oxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-5,11-13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYILWGJBECAIGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(CCO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)oxan-4-ol typically involves the reaction of 4-methylphenylmagnesium bromide with tetrahydropyran-4-one. The reaction is carried out under anhydrous conditions in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent . The reaction mixture is then quenched with water or an aqueous acid to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)oxan-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form a diol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(4-methylphenyl)tetrahydro-2H-pyran-4-one.

Reduction: Formation of 2-(4-methylphenyl)tetrahydro-2H-pyran-4,4-diol.

Substitution: Formation of 2-(4-methylphenyl)tetrahydro-2H-pyran-4-halide or 2-(4-methylphenyl)tetrahydro-2H-pyran-4-amine.

Scientific Research Applications

2-(4-Methylphenyl)oxan-4-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and pharmacological properties of 2-(4-Methylphenyl)oxan-4-ol and related compounds derived from the evidence:

*Estimated log P based on structural similarity to 2-(4-methylphenyl) Indolizine .

Key Observations:

Structural Variations and Pharmacological Activity: 2-(4-Methylphenyl) Indolizine (C₁₅H₁₃N) shares the 4-methylphenyl substituent but incorporates an indolizine core. 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (C₁₁H₁₂N₂O) replaces the oxane ring with a pyridazinone system. Its anti-inflammatory activity (IC₅₀: 11.6 μM) highlights the role of heterocyclic cores in modulating biological effects .

Functional Group Modifications: 4-(2-Methoxyphenyl)oxan-4-amine hydrochloride (C₁₂H₁₈ClNO₂) demonstrates how substituting the hydroxyl group with an amine and altering the phenyl substituent (methoxy vs. methyl) impacts solubility and ionization. Such changes are critical for optimizing pharmacokinetics .

Synthetic Strategies :

- Oxazolo[4,5-d]pyrimidine derivatives (e.g., 5-(4-Methylphenyl)oxazolo[4,5-d]pyrimidine) are synthesized via cyclization reactions, analogous to methods used for oxane systems. These pathways often employ bases or catalysts to stabilize intermediates .

- The oxidation of alcohols to aldehydes using oxalyl chloride and DMSO (as in ) may be applicable to synthesizing this compound precursors .

Biological Activity

2-(4-Methylphenyl)oxan-4-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring and a hydroxyl group, which contribute to its unique chemical behavior. The presence of the aromatic methylphenyl group enhances its lipophilicity, allowing it to interact effectively with biological membranes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and activity.

- π-π Interactions : The aromatic ring facilitates π-π stacking interactions with other aromatic residues in proteins, enhancing binding affinity.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against biofilms formed by Staphylococcus aureus. The results demonstrated that the compound significantly reduced biofilm formation by over 80% at sub-inhibitory concentrations.

Study 2: Anti-inflammatory Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was shown to inhibit NF-kB activation in macrophages, leading to decreased expression of inflammatory markers. This suggests potential applications in treating chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-(4-Methylphenyl)tetrahydro-2H-pyran-4-one | Low | Moderate |

| Terpinen-4-ol | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.